molecular formula C16H19N3O5S B13357743 Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13357743
M. Wt: 365.4 g/mol
InChI Key: AYEXFFOSCBMASS-UHFFFAOYSA-N
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Description

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, a class of heterocyclic molecules renowned for their diverse pharmacological activities. Structurally, it features a tetrahydropyrimidine core with a 2-oxo group, an ethyl ester at position 5, a methyl group at position 4, and a unique 2-(methylsulfanyl)pyridine-3-carbonyloxymethyl substituent at position 4.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-methyl-6-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-4-23-15(21)12-9(2)18-16(22)19-11(12)8-24-14(20)10-6-5-7-17-13(10)25-3/h5-7,9H,4,8H2,1-3H3,(H2,18,19,22)

InChI Key

AYEXFFOSCBMASS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)C2=C(N=CC=C2)SC

solubility

>54.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nicotinoyl and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-6-(((2-(methylthio)nicotinoyl)oxy)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and selected analogs:

Compound Substituents (Position) Key Features Reported Bioactivity
Target Compound 6: 2-(Methylsulfanyl)pyridine-3-carbonyloxymethyl High lipophilicity (methylsulfanyl group); potential for π-π interactions (pyridine ring) Not explicitly reported; inferred antioxidant/anti-inflammatory potential
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 3-Bromophenyl; 6: Methyl Bulky bromophenyl group may hinder solubility; halogen enhances electrophilicity No bioactivity data provided; structural focus on crystallography
Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-Oxochromen-3-yl; 6: Methyl Chromenone moiety introduces planar aromaticity; potential for ROS scavenging Antioxidant activity inferred from chromenone analogs
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters 4: Furan-2-yl; 2: Thioxo Thioxo group enhances electron delocalization; furan improves radical scavenging IC₅₀ = 0.6 mg/mL (DPPH assay); moderate reducing power

Substituent-Driven Property Modifications

  • Position 4 Substituents :

    • The target compound’s methyl group at position 4 contrasts with bulkier groups (e.g., 3-bromophenyl , 4-oxochromen-3-yl ), which may reduce solubility but enhance binding to hydrophobic targets.
    • In furan-substituted analogs , the smaller heterocycle improves solubility and antioxidant efficacy due to electron-rich oxygen atoms.
  • Position 2 Functional Groups :

    • The 2-oxo group in the target compound versus 2-thioxo in analogs affects electronic distribution: thioxo derivatives exhibit stronger radical scavenging due to enhanced thiyl radical stability .

Crystallographic and Computational Insights

Structural analyses of DHPM derivatives often employ programs like SHELXL and ORTEP-III for refinement and visualization . For example, the bromophenyl analog was characterized using crystallographic methods, revealing planar tetrahydropyrimidine rings stabilized by intramolecular hydrogen bonds. The target compound’s pyridine moiety may promote similar planarization, facilitating crystallographic resolution .

Bioactivity Implications

While direct data for the target compound are lacking, structurally related DHPMs exhibit bioactivities tied to substituent chemistry:

  • Antioxidant Activity : Furan- and thioxo-containing analogs show DPPH radical scavenging (IC₅₀ = 0.6 mg/mL) , suggesting the target’s pyridine group could similarly stabilize free radicals.
  • Lumping Strategy : posits that structurally similar compounds (e.g., DHPMs with aryl/heteroaryl substituents) may share bioactivity profiles, supporting targeted testing of the methylsulfanyl-pyridine variant .

Biological Activity

Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17N3O5SC_{15}H_{17}N_{3}O_{5}S, with a molecular weight of 351.4 g/mol. The structural complexity includes a tetrahydropyrimidine core with various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇N₃O₅S
Molecular Weight351.4 g/mol
CAS Number949272-08-6

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that modifications in the pyrimidine structure enhanced cytotoxic effects against glioma cell lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that tetrahydropyrimidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group is believed to enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial strains .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell survival and death.

Study 1: Anticancer Activity

A study conducted on modified tetrahydropyrimidines highlighted their effectiveness against human glioma cells. The results showed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrahydropyrimidine derivatives found that this compound exhibited potent activity against various bacterial strains, including resistant strains .

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